molecular formula C20H34 B3052789 3-Phenyltetradecane CAS No. 4534-58-1

3-Phenyltetradecane

Cat. No. B3052789
CAS RN: 4534-58-1
M. Wt: 274.5 g/mol
InChI Key: ILOABSZOHZMWLD-UHFFFAOYSA-N
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Description

3-Phenyltetradecane is a chemical compound with the molecular formula C20H34 . It is also known as Benzene, tetradecyl- . The molecular weight of this compound is 274.48 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a tetradecane chain . The InChI representation of the molecule is InChI=1S/C20H34/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h13,15-16,18-19H,2-12,14,17H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a melting point of -3 °C and a boiling point of 193-194 °C (at 12 Torr). It has a predicted density of 0.854±0.06 g/cm3 .

Scientific Research Applications

Interfacial Tension in Enhanced Oil Recovery

3-Phenyltetradecane, particularly its sulfonate forms, has been studied extensively for applications in enhanced oil recovery. Research shows that different isomers of phenyltetradecane sulfonates, including the this compound sulfonate (3-PTDS), exhibit varying abilities to reduce interfacial tensions, which is a crucial mechanism in surfactant flooding for oil recovery. For example, 3-PTDS was found to either increase or not change interfacial tensions when fatty acids were added to the oil phase, indicating its specific interaction behavior in surfactant systems (Zhang, Yan, Qi, Luan, Qiao, & Li, 2005).

Interaction with DNA

This compound derivatives have been utilized in studying interactions with DNA. For instance, the study of sodium phenylalkane sulphonates, including this compound, revealed insights into the tension behavior of anionic surfactant systems in DNA studies. This research is important for designing practical formulations used in surfactant flooding systems, which can have broader applications in biotechnology and medicinal chemistry (Ibrahim, 2007).

Biomedical Applications

Although specific studies directly involving this compound in biomedical applications are limited, the structural characteristics of phenyltetradecane and its derivatives suggest potential in areas like drug delivery and bioimaging. For instance, studies on related phenyl compounds have shown applications in anticancer research, drug development, and understanding of complex biological processes (Safe, Papineni, & Chintharlapalli, 2008).

Safety and Hazards

When handling 3-Phenyltetradecane, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of any spill or leak .

properties

IUPAC Name

tetradecan-3-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34/c1-3-5-6-7-8-9-10-11-13-16-19(4-2)20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOABSZOHZMWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875287
Record name BENZENE, (1-ETHYLDODECYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4534-58-1
Record name Benzene, (1-ethyldodecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENE, (1-ETHYLDODECYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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